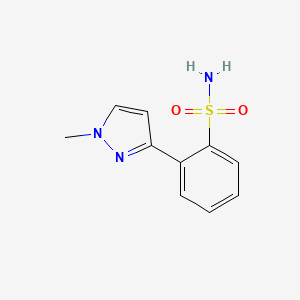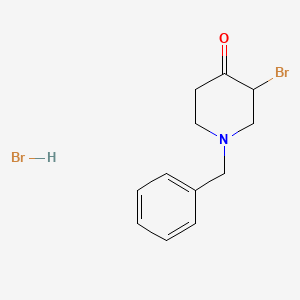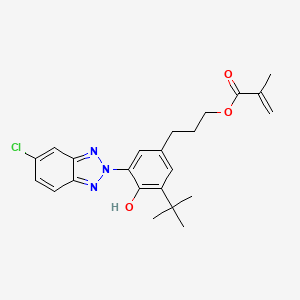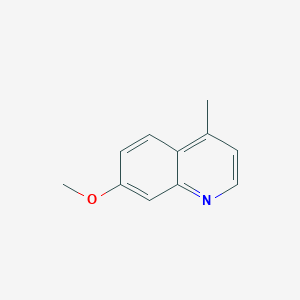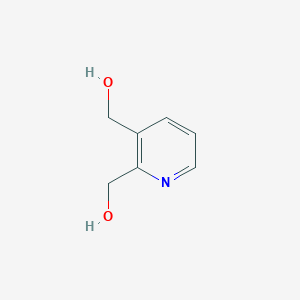
Pyridine-2,3-dimethanol
概要
説明
Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Pyridine-2,3-dimethanol consists of a pyridine ring with two methanol groups attached to the 2nd and 3rd carbon atoms . The molecular weight of Pyridine-2,3-dimethanol is 139.15 g/mol .
Physical And Chemical Properties Analysis
Pyridine-2,3-dimethanol is a solid substance . Unfortunately, I could not find more specific information on the physical and chemical properties of Pyridine-2,3-dimethanol.
科学的研究の応用
Preparation of Pyridine Derivatives
Pyridine-2,3-dimethanol can be used in the preparation of pyridine derivatives. These derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities . The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Medicinal Applications
Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity . Pyridine-2,3-dimethanol, as a pyridine derivative, may also have similar medicinal applications.
Chemosensing Applications
Pyridine derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species . Pyridine-2,3-dimethanol, being a pyridine derivative, could potentially be used in analytical chemistry as a chemosensor .
Catalyst in Chemical Reactions
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions . Pyridine-2,3-dimethanol could potentially be used in such applications.
Synthesis from Glycerol
Catalytic processes have been developed to obtain pyridine bases from glycerol, either by direct conversion or with acrolein as an intermediate . Pyridine-2,3-dimethanol could potentially be synthesized from glycerol using similar processes.
Environmental Applications
Given the chemosensing capabilities of pyridine derivatives, Pyridine-2,3-dimethanol could potentially be used for the detection of various species (anions, cations, and neutral species) in various samples (environmental, agricultural, and biological) .
Safety and Hazards
作用機序
Target of Action
It’s known that pyridine derivatives can interact with various cellular targets, including enzymes, receptors, and transport proteins, depending on their specific structures .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as allosteric modulation, competitive inhibition, or covalent binding . The specific mode of action would depend on the structure of the pyridine derivative and the nature of its target.
Biochemical Pathways
Pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . For example, some pyridine derivatives have been found to affect pathways related to neurotransmission, inflammation, and cell proliferation .
Result of Action
The effects of pyridine derivatives can range from modulation of cellular signaling pathways to direct cytotoxic effects, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyridine-2,3-dimethanol. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .
特性
IUPAC Name |
[2-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTLQVHYDAMGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509120 | |
| Record name | (Pyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38070-79-0 | |
| Record name | 2,3-Pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38070-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

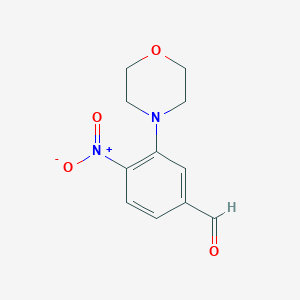

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)


![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)

